(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a hexyloxyphenyl group, making it an interesting subject for scientific research.
Properties
Molecular Formula |
C26H27N3O2S2 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O2S2/c1-3-4-5-9-16-31-22-14-12-19(13-15-22)24-20(17-23-25(30)28(2)26(32)33-23)18-29(27-24)21-10-7-6-8-11-21/h6-8,10-15,17-18H,3-5,9,16H2,1-2H3/b23-17- |
InChI Key |
PUMWBWNKHWHVQH-QJOMJCCJSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone under acidic or basic conditions.
Introduction of the Hexyloxyphenyl Group: This step involves the alkylation of the pyrazole ring with a hexyloxyphenyl halide in the presence of a base.
Formation of the Thiazolidinone Ring: This can be accomplished by reacting the intermediate with a thioamide and an α-haloketone under reflux conditions.
Final Cyclization: The final step involves the cyclization of the intermediate to form the desired thiazolidinone compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts, as well as the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Pyrazole-Substituted Methylene Bridge Formation
The methylidene bridge linking the pyrazole and thiazolidinone moieties forms via base-catalyzed condensation between a pyrazole aldehyde and the thiazolidin-4-one core . This step typically proceeds under mild conditions (e.g., acetonitrile, ultrasound) to control stereochemistry (Z-configuration) .
Thiazolidin-4-one Core Reactivity
-
Nucleophilic Addition : The thioxo group (C=S) undergoes Michael addition with nucleophiles (e.g., hydrazines, amines) .
-
Electrophilic Substitution : The thiazolidin-4-one ring is susceptible to electrophilic attack at the 2-position, enabling functionalization.
Pyrazole Ring Reactivity
-
Electrophilic Substitution : The pyrazole ring undergoes aromatic electrophilic substitution (e.g., bromination, nitration) at the 3- or 5-position.
-
Coordination Chemistry : The aromatic nitrogen atoms can act as ligands for metal complexes.
Biological Interaction Mechanisms
While direct data on this specific compound is limited, analogous thiazolidinone-pyrazole hybrids exhibit:
-
Enzyme Inhibition : Nucleophilic attack of thiol groups (e.g., cysteine) on the thiazolidin-4-one core, as observed in glutamate-racemase interactions .
-
Anticancer Activity : Modulation of signaling pathways via pyrazole-mediated enzyme inhibition .
Research Findings and Trends
-
Stereochemical Control : The Z-configuration of the methylidene bridge is critical for bioactivity and is influenced by reaction conditions (e.g., solvent polarity, temperature) .
-
SAR Optimization : Substituent variation (e.g., hexyloxyphenyl, methoxyethyl) enhances lipophilicity and biological efficacy.
Scientific Research Applications
Anticancer Activity
Thiazolidinone derivatives have emerged as promising candidates in cancer therapy. The structural features of (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one suggest a potential for significant anticancer activity:
- Mechanism of Action : Thiazolidinones inhibit various enzymes involved in cancer progression, including carbonic anhydrases and protein tyrosine kinases. They also induce apoptosis by inhibiting proteins such as Bcl-2 and COX enzymes, which are implicated in tumor growth and survival .
- Cytotoxicity Studies : Research indicates that thiazolidinone derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds similar to this thiazolidinone have demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
Antimicrobial Properties
The antimicrobial potential of thiazolidinone derivatives is well-documented:
- Broad-Spectrum Activity : Studies show that thiazolidinones can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to exhibit significant activity against Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival .
Other Therapeutic Effects
Beyond anticancer and antimicrobial activities, thiazolidinones have been explored for various other pharmacological properties:
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation, potentially useful in treating conditions like arthritis .
- Antitubercular Activity : Some thiazolidinone derivatives have exhibited efficacy against Mycobacterium tuberculosis, making them candidates for tuberculosis treatment .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves several synthetic routes that enhance its biological activity:
| Synthetic Route | Yield (%) | Key Features |
|---|---|---|
| Reaction with pyrazole carbaldehyde | 82–92% | Utilizes DSDABCOC as a catalyst |
| Reaction with aromatic amines | Good yield | Facilitates formation of thiazolidinone nucleus |
| Ultrasound-assisted synthesis | Enhanced efficiency | Reduces energy consumption during reactions |
Case Studies
Several studies highlight the efficacy of thiazolidinone derivatives:
- Anticancer Study : A recent study evaluated a series of thiazolidinones for their inhibitory effects on tyrosine kinases. One compound showed IC50 values as low as 0.021 µmol/L against multiple kinases, indicating strong potential for targeted cancer therapy .
- Antimicrobial Evaluation : Another investigation reported that certain thiazolidinone derivatives inhibited bacterial strains with activity indices exceeding 80%, demonstrating their potential as effective antimicrobial agents .
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-({3-[4-(methoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-({3-[4-(ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-({3-[4-(propoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one lies in its hexyloxyphenyl group, which imparts specific properties such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds with different alkoxy groups.
Biological Activity
The compound (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Core Structure : Thiazolidinone ring
- Substituents :
- A phenyl group attached to the pyrazole moiety
- A hexoxy substituent on the phenyl ring
This structure is significant as it influences the compound's biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit potent antimicrobial properties against a range of pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : The synthesized thiazolidinone derivatives, including those similar to our compound, showed MIC values against Gram-positive and Gram-negative bacteria. In particular, compounds with electron-withdrawing groups on the phenyl ring displayed enhanced antibacterial activity. For example, one study revealed that certain thiazolidinones exhibited up to 88.46% inhibition against E. coli and 91.66% against S. aureus .
| Compound | Target Bacteria | Inhibition (%) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46 |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66 |
Anticancer Activity
Thiazolidinone derivatives have been extensively researched for their anticancer potential. The compound has been noted for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Thiazolidinones are believed to induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth . For example, one study indicated that certain derivatives showed significant activity against multidrug-resistant cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| HT29 adenocarcinoma | 10.5 |
| H460 lung cancer | 8.7 |
Antioxidant Activity
The antioxidant properties of thiazolidinones contribute to their therapeutic potential by mitigating oxidative stress:
- Assays Conducted : Various assays such as DPPH and ABTS have been used to evaluate the antioxidant capacity of these compounds. The presence of substituents significantly enhances their ability to scavenge free radicals .
Case Studies
-
Study on Antimicrobial Efficacy :
- A series of thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity against clinical isolates.
- Results indicated that modifications on the phenyl ring dramatically influenced antibacterial potency.
-
Anticancer Screening :
- A specific derivative was tested against several cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis.
Q & A
Q. What synthetic methodologies are typically employed to prepare this thiazolidinone derivative?
The compound is synthesized via a multi-step condensation reaction. A common approach involves reacting a substituted aldehyde (e.g., 3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde) with thiosemicarbazide under acidic conditions (e.g., glacial acetic acid in ethanol). The reaction proceeds through Schiff base formation, followed by cyclization to yield the thiazolidinone core . Optimization of solvent choice (e.g., ethanol vs. methanol) and temperature (reflux at 65–80°C) is critical for achieving high yields. Post-synthesis purification often involves recrystallization from methanol or ethanol .
Q. Which spectroscopic techniques are essential for structural confirmation?
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700–1720 cm⁻¹ for the thiazolidinone ring, C=S stretch at ~1250 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry and substituent positioning. For example, the Z-configuration of the exocyclic double bond is verified by coupling constants (J ≈ 12–14 Hz for trans-olefinic protons) .
- UV-Vis : Detects conjugation patterns (e.g., π→π* transitions in the pyrazole-thiazolidinone system) .
- Elemental analysis : Validates purity (≤0.4% deviation from theoretical values) .
Q. How is crystallographic data processed to resolve molecular conformation?
Single-crystal X-ray diffraction (SCXRD) is used, with data refined via SHELXL (e.g., anisotropic displacement parameters for non-H atoms, hydrogen bonding networks modeled using restraints). The WinGX suite is recommended for data integration and ORTEP-3 for graphical representation .
Advanced Research Questions
Q. How can SHELXL refinement parameters be optimized for high-Z′ or twinned crystals of this compound?
- Use TWIN/BASF commands in SHELXL to handle twinning (e.g., scale factors for twin domains).
- For high-Z′ structures, apply ISOR/SIMU restraints to manage disorder in flexible hexyloxy chains.
- Validate refinement with Rint < 0.05 and GOF ≈ 1.0 .
Q. What experimental and computational strategies reconcile discrepancies in biological activity data for thiazolidinone analogs?
- Dose-response assays : Repeat activity tests (e.g., antimicrobial IC₅₀) under standardized conditions (pH, solvent, cell lines) to rule out false positives .
- DFT calculations : Compare HOMO-LUMO gaps and electrostatic potential maps to assess reactivity differences between active/inactive analogs .
- Molecular docking : Identify binding mode variations (e.g., steric clashes due to hexyloxy substituents in enzyme active sites) .
Q. How do hydrogen-bonding networks in the crystal lattice influence solubility and stability?
Graph set analysis (e.g., Etter’s notation) reveals motifs like C(6) chains (N–H⋯S=C interactions) or R₂²(8) rings (C=O⋯H–N hydrogen bonds). Stronger networks correlate with reduced solubility in polar solvents but enhanced thermal stability (TGA data >200°C) .
Q. What reaction engineering approaches improve yield in large-scale synthesis?
- DoE (Design of Experiments) : Optimize variables (molar ratios, temperature, catalyst loading) using response surface methodology. For example, a 15% yield increase was reported by adjusting aldehyde:thiosemicarbazide ratios from 1:1 to 1:1.2 .
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., over-oxidation) by precise control of residence time .
Methodological Considerations
- Contradiction handling : Cross-validate crystallographic data with spectroscopic results (e.g., compare DFT-predicted bond lengths with SCXRD values) .
- Safety protocols : Use inert atmospheres (N₂/Ar) during synthesis to prevent thiol oxidation. Avoid skin contact with thiosemicarbazide intermediates (toxicological hazard) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
